(1R,2S)-2-fluorocyclopropanamine
Overview
Description
“(1R,2S)-2-fluorocyclopropanamine” is a chemical compound with the molecular formula C3H6FN . It has a molecular weight of 75.08 g/mol. The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of “(1R,2S)-2-fluorocyclopropanamine” involves several reaction conditions. For instance, one method involves the use of triethylamine in dichloromethane at 0℃ for 2 hours, yielding a 64% product . Another method involves the use of hydrogen chloride in methanol, which results in an 88% yield . These methods highlight the versatility of the compound’s synthesis.Molecular Structure Analysis
The InChI code for “(1R,2S)-2-fluorocyclopropanamine” is1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.0/s1
. This code provides a detailed description of the compound’s molecular structure. Chemical Reactions Analysis
The compound undergoes various chemical reactions under different conditions. For example, it reacts with triethylamine in dichloromethane, and with hydrogen chloride in methanol . These reactions demonstrate the compound’s reactivity and potential use in various chemical processes.Physical And Chemical Properties Analysis
“(1R,2S)-2-fluorocyclopropanamine” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Monoamine Oxidase Inhibition
- (1R,2S)-2-fluorocyclopropanamine and its analogs have been explored for their potential to inhibit monoamine oxidase A (MAO A) and B (MAO B). Studies indicate that fluorination at the 2-position of the cyclopropane ring can significantly influence MAO inhibitory activity. For example, (1S,2S)-2-fluoro-2-phenylcyclopropylamine showed potent inhibition of both MAO A and B (Yoshida et al., 2004).
2. Antibacterial Activity
- Novel derivatives of (1R,2S)-2-fluorocyclopropanamine have been synthesized and evaluated for their antibacterial activity. Compounds such as 1-[(1R,2S)-2-fluorocyclopropyl]fluoroquinolone with oxime functional moiety have demonstrated potent activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) (Liu et al., 2014).
3. Antipsychotic Applications
- Some research suggests potential antipsychotic-like effects of compounds based on the structure of (1R,2S)-2-fluorocyclopropanamine. These compounds have been shown to reduce conditioned avoidance responses in rats, indicating possible antipsychotic activity (Takamori et al., 2003).
4. Fluorescence Probes and Imaging
- (1R,2S)-2-fluorocyclopropanamine derivatives have been used in the development of fluorescence probes for bioimaging applications. For instance, probes developed using this compound have been effective in real-time imaging of hypochlorous acid generation within cells (Kenmoku et al., 2007).
5. Cancer Research
- This compound has been investigated in the context of cancer treatment, such as its use in the development of novel oral anticancer drugs and as a part of chemotherapy regimens for conditions like non-small-cell lung cancer (Kawahara et al., 2001).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
(1R,2S)-2-fluorocyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJTSUSKQOYCD-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437945 | |
Record name | (1R,2S)-2-Fluorocyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-fluorocyclopropanamine | |
CAS RN |
143062-83-3 | |
Record name | (1R,2S)-2-Fluorocyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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